(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been studied for its potential inhibitory effects on USP28, a protein implicated in various cellular processes .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , typically involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a unique heterocyclic scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds, and it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps . The reaction sequence typically involves the engagement of multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne groups .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are influenced by their unique heterocyclic scaffold . This scaffold allows for a wide range of structural diversity, which can impact the compounds’ biological activity .Scientific Research Applications
1. Serotonin Antagonist Activities
The compound exhibits potent 5-HT2 antagonist activity, surpassing ritanserin in efficacy, and does not show alpha 1 antagonist activity. It blocks central 5-HT2 receptors, indicating its potential use in neuropsychiatric disorders (Watanabe et al., 1992).
2. Antibacterial Properties
Novel triazole analogues of piperazine, including derivatives similar to the specified compound, demonstrate significant antibacterial activity against various human pathogenic bacteria. This highlights its potential in the development of new antibacterial agents (Nagaraj et al., 2018).
3. Potential in Mood Disorders Treatment
A closely related compound, synthesized through a dipolar cycloaddition reaction, has been identified as a robust P2X7 antagonist and advanced into phase I clinical trials for treating mood disorders. This indicates the potential of similar compounds in psychiatric therapeutics (Chrovian et al., 2018).
Mechanism of Action
The compound “(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” has been found to inhibit USP28, a protein that plays a crucial role in various cellular processes . The terminal free amine group of the compound is particularly important for this inhibitory activity .
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug discovery studies against cancer cells, microbes, and various types of diseases . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-18-7-2-4-15(12-18)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)17-6-3-5-16(23)13-17/h2-7,12-14H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQILAEFZHTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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